Bis[4-(sulfanylmethyl)phenyl]methanone
Overview
Description
Bis[4-(sulfanylmethyl)phenyl]methanone is a useful research compound. Its molecular formula is C15H14OS2 and its molecular weight is 274.4 g/mol. The purity is usually 95%.
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Biological Activity
Bis[4-(sulfanylmethyl)phenyl]methanone, also known as phenyl[4-(sulfanylmethyl)phenyl]methanone, is an organic compound with the molecular formula C14H12OS and a molecular weight of 228.31 g/mol. Its unique structure features a central methanone group connected to two phenyl rings, each substituted with a sulfanylmethyl group. This compound has garnered attention for its potential biological activities, particularly in drug development and therapeutic applications.
Chemical Structure and Properties
The structural characteristics of this compound allow it to engage in various biological interactions. The sulfanylmethyl groups enhance its reactivity, enabling the formation of covalent bonds with nucleophilic sites in biological molecules. This property is critical for its potential to inhibit enzyme activity or modulate signaling pathways, indicating its therapeutic potential.
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C14H12OS | Unique sulfanylmethyl substitution |
Methanone, [4-(mercaptomethyl)phenyl]phenyl | C14H12OS | Contains mercaptomethyl instead of sulfanylmethyl |
Bis(4-(dimethylamino)phenyl)methanone | C17H20N2O | Features dimethylamino groups |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : The compound can inhibit various enzymes by forming covalent bonds with their active sites. This mechanism is crucial for the development of drugs targeting specific enzymes involved in disease processes.
- Antioxidant Properties : Studies have shown that compounds with similar structures possess antioxidant activity, which may contribute to their therapeutic effects by reducing oxidative stress in cells.
- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, making it a candidate for further development in treating infections.
Case Study 1: Enzyme Interaction Studies
A study conducted on this compound revealed its ability to form stable complexes with nucleophilic residues in enzyme active sites. This interaction was shown to significantly reduce enzyme activity, suggesting potential applications in inhibiting pathological processes driven by overactive enzymes .
Case Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that this compound exhibited significant antioxidant activity, comparable to established antioxidants like ascorbic acid. The compound showed a dose-dependent response in scavenging free radicals, indicating its potential use in formulations aimed at reducing oxidative damage .
Case Study 3: Antimicrobial Testing
The antimicrobial efficacy of this compound was evaluated against several bacterial strains. Results indicated that the compound displayed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting further exploration as a potential antimicrobial agent .
Future Directions
Given the promising biological activities of this compound, future research should focus on:
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with biological targets will be essential for optimizing its therapeutic applications.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and safety profile of this compound will help assess its viability as a drug candidate.
- Structure-Activity Relationship (SAR) Investigations: Exploring modifications to the chemical structure may enhance its potency and selectivity for specific biological targets.
Properties
IUPAC Name |
bis[4-(sulfanylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS2/c16-15(13-5-1-11(9-17)2-6-13)14-7-3-12(10-18)4-8-14/h1-8,17-18H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIMUHXYWOYQAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)C(=O)C2=CC=C(C=C2)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726889 | |
Record name | Bis[4-(sulfanylmethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58931-68-3 | |
Record name | Bis[4-(sulfanylmethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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